molecular formula C7H9NO2S B6228482 methyl 3,5-dimethyl-1,2-thiazole-4-carboxylate CAS No. 21486-27-1

methyl 3,5-dimethyl-1,2-thiazole-4-carboxylate

Cat. No.: B6228482
CAS No.: 21486-27-1
M. Wt: 171.22 g/mol
InChI Key: JHDDZIJMVIYYRH-UHFFFAOYSA-N
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Description

Methyl 3,5-dimethyl-1,2-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with methyl groups at positions 3 and 5 and a carboxylate ester at position 3. The thiazole ring, a five-membered aromatic system containing nitrogen and sulfur, confers unique electronic and steric properties.

Properties

CAS No.

21486-27-1

Molecular Formula

C7H9NO2S

Molecular Weight

171.22 g/mol

IUPAC Name

methyl 3,5-dimethyl-1,2-thiazole-4-carboxylate

InChI

InChI=1S/C7H9NO2S/c1-4-6(7(9)10-3)5(2)11-8-4/h1-3H3

InChI Key

JHDDZIJMVIYYRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NS1)C)C(=O)OC

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,5-dimethyl-1,2-thiazole-4-carboxylate typically involves the reaction of appropriate thiazole precursors with methylating agents. One common method includes the reaction of 3,5-dimethyl-1,2-thiazole with methyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,5-dimethyl-1,2-thiazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .

Scientific Research Applications

Methyl 3,5-dimethyl-1,2-thiazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with therapeutic properties.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of methyl 3,5-dimethyl-1,2-thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites or alter receptor functions by acting as an agonist or antagonist .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Bioactivity

The compound’s reactivity and bioactivity can be contextualized against similar derivatives:

Compound Core Structure Key Substituents Potential Applications
Methyl 3,5-dimethyl-1,2-thiazole-4-carboxylate Thiazole 3,5-dimethyl; 4-carboxylate ester Intermediate for drug synthesis
Compound 40 () Benzamide-thiazole hybrid 2-methyl-4-thiazolyl; nitro group Anticancer, antithrombotic
Compound l () Thiazole-carbamate Thiazol-5-ylmethyl; ethoxycarbonylamino Pharmaceutical agent (structure suggests protease inhibition)
Compound 25 () Benzamide-isoxazole 3-methyl-5-isoxazolyl; nitro group Antiviral or antiplatelet

Key Observations :

  • Electronic Effects : The carboxylate ester in the target compound is a moderate electron-withdrawing group (EWG), contrasting with the stronger EWGs (e.g., nitro in Compound 40) or electron-donating methyl groups in other analogs. This modulates electrophilic substitution reactivity, as predicted by conceptual DFT principles (e.g., Fukui function analysis for nucleophilic/electrophilic sites) .
  • Metabolic Stability : The ester group may undergo hydrolysis in vivo, whereas carbamates (Compound l, ) or ureas (Compound m, ) offer greater metabolic resistance .
Pharmacological Potential

While direct bioactivity data for the target compound are absent, analogs like Compound 40 (thiazole-nitro hybrid) and Compound l (carbamate-thiazole) highlight thiazoles’ roles in targeting cancer or viral infections. The carboxylate ester may reduce cytotoxicity compared to nitro groups, balancing efficacy and safety .

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